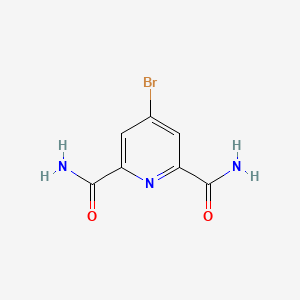

4-Bromopyridine-2,6-dicarboxamide

Description

Significance of Pyridine-2,6-dicarboxamide Scaffolds in Modern Chemistry

The significance of pyridine-2,6-dicarboxamide scaffolds in modern chemistry is multifaceted and continues to expand. rsc.org These scaffolds are prized for their role in coordination chemistry, where the tridentate N,O,O-donor set of the deprotonated ligand provides a robust binding site for metal ions. rsc.orgsigmaaldrich.com This has been instrumental in the stabilization of reactive species and the synthetic modeling of metalloenzyme active sites. rsc.orgrsc.org The versatility of this scaffold allows for the introduction of various functional groups on the amide nitrogen atoms, creating a sterically controlled or secondary coordination environment around the metal center. rsc.org This fine-tuning of the ligand architecture is crucial for influencing the chemical and electronic properties of the resulting metal complexes. researchgate.net

Beyond coordination chemistry, pyridine-2,6-dicarboxamide derivatives are integral to supramolecular chemistry, where they serve as building blocks for self-assembled structures. nih.govunileon.es Their ability to form hydrogen bonds and participate in π-π stacking interactions drives the formation of intricate molecular assemblies. nih.gov Furthermore, these scaffolds have found applications in materials science for the development of functional materials and in medicinal chemistry, where they have been investigated for their potential as anticancer agents and G-quadruplex stabilizers. researchgate.netnih.govmdpi.com

Role of Halogenated Pyridine (B92270) Dicarboxamides in Ligand Design

The introduction of halogen atoms, such as bromine, onto the pyridine-2,6-dicarboxamide framework significantly impacts its properties and expands its utility in ligand design. Halogens can modify the electronic character of the pyridine ring, influencing the acidity of the amide protons and the coordination strength of the donor atoms. This electronic perturbation can be harnessed to fine-tune the reactivity and catalytic activity of the corresponding metal complexes.

Halopyridines are recognized as crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govnih.gov The carbon-halogen bond serves as a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex and elaborate ligand systems. This strategic derivatization is a powerful tool for creating ligands with precisely controlled steric and electronic properties.

Historical Context and Evolution of Pyridine-2,6-dicarboxamide Research

The study of pyridine and its derivatives has a rich history, dating back to its initial isolation from picoline in 1846. nih.gov The fundamental structure of pyridine was later established by Wilhelm Korner and James Dewar. nih.gov Over the decades, research into pyridine-based compounds has grown exponentially, with pyridine scaffolds now being a core component in thousands of medicinally important molecules. nih.gov

The specific focus on the pyridine-2,6-dicarboxamide scaffold emerged from the broader field of coordination chemistry. rsc.orgresearchgate.net Early research likely centered on the fundamental coordination behavior of this ligand with various transition metals. As synthetic methodologies advanced, so did the ability to create more complex and functionalized pyridine-2,6-dicarboxamide derivatives. This has led to a continuous evolution of the field, with contemporary research exploring sophisticated applications such as the stabilization of unusual metal-oxygen species, the development of selective lanthanide extractants, and the design of intricate supramolecular architectures. rsc.orgacs.org

Research Landscape of 4-Bromopyridine-2,6-dicarboxamide and its Congeners

The research landscape for this compound and its related compounds is diverse, spanning organic synthesis, coordination chemistry, and materials science. The synthesis of this compound itself is a key area of investigation, with methods being developed to achieve high yields and purity. synquestlabs.com

A significant portion of the research focuses on the coordination chemistry of ligands derived from this compound. For instance, N,N′-Bis(4-bromophenyl)pyridine-2,6-dicarboxamide has been synthesized and structurally characterized, revealing its potential as a monomer for aromatic poly(amide-imide)s with enhanced solubility and thermal properties. nih.gov The bromine atoms on the peripheral phenyl rings offer sites for further modification.

Congeners of this compound, where the bromo-substituent is replaced by other functional groups or where the amide side chains are varied, are also extensively studied. For example, the synthesis of various N,N'-bis(pyridyl)pyridine-2,6-dicarboxamide ligands and their coordination compounds with metals like manganese and cadmium have been reported. nih.gov These studies explore the influence of the peripheral pyridine rings on the resulting coordination geometries and supramolecular assemblies. nih.gov

Furthermore, the reactivity of the bromo-substituent in related compounds like 4-bromopyridine (B75155) hydrochloride is of interest for synthetic chemists, as it provides a route to a wide array of 4-substituted pyridine derivatives. bldpharm.com The development of selective halogenation methods for pyridines is an active area of research, aiming to provide efficient access to key building blocks like 4-bromopyridines. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromopyridine-2,6-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O2/c8-3-1-4(6(9)12)11-5(2-3)7(10)13/h1-2H,(H2,9,12)(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQHWUPJBJBKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)N)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromopyridine 2,6 Dicarboxamide and Its Precursors/derivatives

Strategies for Incorporating Bromine at the 4-Position of Pyridine (B92270) Ring Systems

Introducing a bromine atom at the 4-position of a pyridine ring presents a significant synthetic challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack, making such reactions substantially more difficult than on benzene. researchgate.netyoutube.com

A common and effective strategy to achieve 4-bromination is to start with a precursor that is already substituted at the 4-position with a group that can be readily replaced by bromine. Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) is an ideal precursor for this purpose. matrixscientific.comresearchgate.netsigmaaldrich.com The hydroxyl group at the 4-position can be converted to a bromo group. This transformation is typically not performed on the diacid itself, but rather on its esterified derivative, such as the dimethyl or diethyl ester. chemicalbook.comrsc.org The conversion of the 4-hydroxy group to a 4-bromo group can be accomplished using standard brominating agents like phosphorus pentabromide (PBr₅) or a mixture of phosphorus oxybromide (POBr₃) and phosphorus pentabromide (PBr₅). researchgate.netchemicalbook.com

For example, diethyl 4-hydroxypyridine-2,6-dicarboxylate can be heated with phosphorus pentabromide to yield diethyl 4-bromopyridine-2,6-dicarboxylate. chemicalbook.com Another approach involves the reaction of the dimethyl ester of chelidamic acid with a brominating agent in a suitable solvent. rsc.org

Table 1: Bromination of 4-Hydroxypyridine-2,6-dicarboxylic Acid Derivatives

| Precursor | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Phosphorus pentabromide (PBr₅) | 95°C, 3.5 h | Diethyl 4-bromopyridine-2,6-dicarboxylate | Not specified | chemicalbook.com |

| Dimethyl ester of chelidamic acid | PBr₅/POBr₃, Toluene | 110°C, 6 h | Dimethyl 4-bromopyridine-2,6-dioate | 73% | rsc.org |

| Hydroxyl pyridine | POBr₃ and PBr₅ | ~145°C | Bromo pyridine | Not specified | researchgate.net |

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is a difficult process that requires harsh conditions. youtube.com The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the entire ring system towards attack by electrophiles. youtube.comfiveable.me Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further increases the deactivation of the ring, making it even less reactive than nitrobenzene. youtube.com

When substitution does occur, it preferentially happens at the 3-position (meta-position). researchgate.net This is because the carbocation intermediates formed by attack at the 2-, 3-, and 4-positions show different levels of stability. Attack at the 2- and 4-positions (ortho and para) results in a resonance structure where the positive charge is placed directly on the highly electronegative nitrogen atom, which is extremely unfavorable. Attack at the 3-position avoids this destabilizing resonance contributor, making it the least disfavored pathway. youtube.com

Due to this inherent low reactivity and meta-selectivity, direct bromination of pyridine at the 4-position is generally not a viable synthetic route. researchgate.net Therefore, strategies like the substitution of a pre-existing functional group, as seen with chelidamic acid, are employed. researchgate.netrsc.org

Synthesis of Pyridine-2,6-dicarboxylic Acid and its Halogenated Variants

Pyridine-2,6-dicarboxylic acid, also known as dipicolinic acid, is the core scaffold of the target molecule. It can be synthesized through various methods, most commonly by the oxidation of 2,6-dimethylpyridine (B142122) (2,6-lutidine). chemicalbook.comgoogle.com Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or processes involving chromium salts can be used to convert the two methyl groups into carboxylic acids. chemicalbook.comgoogle.com Another route involves the Grignard reaction of 2,6-dichloropyridine (B45657) with magnesium, followed by reaction with carbon dioxide. chemicalbook.com

The synthesis of the key intermediate, 4-bromopyridine-2,6-dicarboxylic acid, is typically achieved through the saponification of its corresponding diester, as detailed in the following sections. rsc.org

Esterification of pyridine-2,6-dicarboxylic acid and its derivatives is a crucial step, often performed to improve solubility, for purification, or to protect the carboxylic acid groups during other transformations. google.commdpi.com The reaction typically involves heating the dicarboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of an acid catalyst. google.com Thionyl chloride (SOCl₂) can also be used to convert the dicarboxylic acid into its more reactive diacyl chloride, which then readily reacts with an alcohol to form the diester. mdpi.comchemicalbook.com

Table 2: Representative Esterification Reactions

| Carboxylic Acid | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Thionyl chloride (SOCl₂), then 2-iodo-phenol, NEt₃, DMAP | Diethyl ether, 0°C to RT | bis(2-iodophenyl)pyridine-2,6-dicarboxylate | Not specified | mdpi.com |

| Chelidamic acid | Toluene, PBr₅/POBr₃, then Methanol | 110°C, then recrystallization from methanol | Dimethyl 4-bromopyridine-2,6-dioate | 73% | rsc.org |

| Pyridine carboxylic acid | Alcohol, strong acid salt of a pyridine carboxylic acid ester (catalyst) | Reflux temperature | Pyridine carboxylic acid ester | Not specified | google.com |

The reverse reaction, hydrolysis or saponification, is used to convert the ester groups back into carboxylic acids. This is particularly important for converting the synthesized 4-bromo-diester into 4-bromopyridine-2,6-dicarboxylic acid. rsc.org The reaction is typically carried out by heating the diester with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an alcoholic or aqueous solution. rsc.orggoogle.com This process, known as saponification, yields the dicarboxylate salt. Subsequent acidification with a strong acid like hydrochloric acid (HCl) protonates the carboxylate groups, precipitating the dicarboxylic acid. rsc.org

A specific protocol for the synthesis of 4-bromopyridine-2,6-dicarboxylic acid involves dissolving dimethyl 4-bromopyridine-2,6-dioate in methanol, adding a solution of potassium hydroxide in methanol, and heating the mixture. After removing the solvent, the resulting potassium salt is dissolved in water and acidified with HCl to a pH of 1, causing the desired dicarboxylic acid to precipitate as a white solid with a high yield. rsc.org

Amidation Reactions for Pyridine-2,6-dicarboxamide Formation

The final step in the synthesis of the target compound and its analogues is the formation of the two amide bonds. This amidation can be achieved through several methods. chemicalbook.comnih.gov A direct and efficient route to 4-Bromopyridine-2,6-dicarboxamide involves the reaction of a diester, such as diethyl 4-bromopyridine-2,6-dicarboxylate, with ammonia (B1221849) in an alcoholic solvent like methanol. chemicalbook.com

Alternatively, a more general method involves first converting the dicarboxylic acid (e.g., 4-bromopyridine-2,6-dicarboxylic acid) into its more reactive diacyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgchemicalbook.comnih.gov This diacyl chloride is then reacted with the desired amine (in this case, ammonia for the parent dicarboxamide) to form the corresponding bis-amide. rsc.orgresearchgate.net This two-step approach is versatile and allows for the synthesis of a wide range of N-substituted dicarboxamides by using different primary or secondary amines. nih.govresearchgate.net

Table 3: Synthesis of Pyridine-2,6-dicarboxamides

| Precursor | Reagents/Amine Source | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Diethyl 4-bromopyridine-2,6-dicarboxylate | Ammonia in methanol | Inert atmosphere, 1.5 h | This compound | 99% | chemicalbook.com |

| 4-Bromopyridine-2,6-dicarbonyl dichloride | 2-Chloroethylamine hydrochloride, Triethylamine | Dichloromethane (B109758), 0°C to RT, 1 h | 4-Bromo-N²,N⁶-bis(2-chloroethyl)pyridine-2,6-dicarboxamide | 79% | rsc.org |

| Pyridine-2,6-dicarboxylic acid | Thionyl chloride, then N-alkylanilines | Reflux | N-alkyl-N-phenyl bis-amides | 86-90% | nih.govresearchgate.net |

| Pyridine-2,6-dicarbonyl dichloride | Aminoquinolines or amino-isoquinolines | Toluene, reflux | N,N'-bis(quinolyl/isoquinolyl)pyridine-2,6-dicarboxamide | Not specified | nih.gov |

Conversion of Carboxylic Acids to Acyl Chlorides

A critical step in the synthesis of this compound is the activation of the precursor, 4-bromopyridine-2,6-dicarboxylic acid, by converting its carboxylic acid groups into more reactive acyl chlorides. rsc.org This transformation is typically achieved using reagents like thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅). chemguide.co.uklibretexts.org

The reaction with thionyl chloride is a common and effective method. chemguide.co.uklibretexts.org In this process, the carboxylic acid reacts with thionyl chloride to form an acyl chlorosulfite intermediate. This intermediate is highly reactive towards nucleophilic attack by the chloride ion, also generated in the reaction, leading to the formation of the acyl chloride. libretexts.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. chemguide.co.uk

For instance, 4-bromopyridine-2,6-dicarboxylic acid can be heated at reflux with thionyl chloride. After the reaction is complete, the excess thionyl chloride is removed under vacuum to yield the crude 4-bromopyridine-2,6-dicarbonyl dichloride as a powder. rsc.org

An alternative reagent for this conversion is phosphorus(V) chloride. The reaction between a carboxylic acid and PCl₅ produces the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. chemguide.co.uk The desired acyl chloride can then be separated from the mixture by fractional distillation. chemguide.co.uk

Table 1: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Separation Method |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous, easily removed |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Fractional distillation |

Nucleophilic Acyl Substitution with Amines

Once the highly reactive 4-bromopyridine-2,6-dicarbonyl dichloride is formed, it undergoes nucleophilic acyl substitution with an amine source to generate the target dicarboxamide. rsc.org This type of reaction is a fundamental process in organic chemistry where a nucleophile, in this case, an amine, attacks the carbonyl carbon of the acyl chloride. masterorganicchemistry.comyoutube.com This leads to a tetrahedral intermediate, which then collapses, expelling the chloride leaving group and forming the new carbon-nitrogen bond of the amide. masterorganicchemistry.comlibretexts.org

To synthesize this compound, the diacyl chloride is typically reacted with ammonia. chemicalbook.com A common procedure involves dissolving the crude 4-bromo-2,6-pyridinedicarboxylic acid chloride in a suitable solvent, such as dichloromethane, and slowly adding it to a solution of an amine. rsc.org For the synthesis of the primary dicarboxamide, a solution of ammonia in methanol can be used. chemicalbook.com The reaction is often carried out under an inert atmosphere and may require a specific reaction time to ensure complete conversion. chemicalbook.com

In a related example, to synthesize a substituted dicarboxamide like 4-bromo-N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide, the diacyl chloride is added to a dichloromethane solution containing chloroethylamine hydrochloride and a base, such as triethylamine, at a reduced temperature (e.g., 0 °C). rsc.org The base is necessary to neutralize the HCl generated during the reaction. The mixture is then stirred to allow the reaction to proceed to completion. rsc.org

Integrated Synthetic Routes to this compound

The synthesis of this compound can be approached through both multi-step linear sequences and more streamlined one-pot reactions.

Multi-step Linear Syntheses

A common multi-step approach to this compound begins with a suitable precursor, such as dimethyl 4-bromopyridine-2,6-dicarboxylate. This diester is first hydrolyzed to the corresponding dicarboxylic acid. rsc.org This hydrolysis is typically carried out by heating the diester in a solvent like methanol with a base, such as potassium hydroxide. rsc.org After the reaction, the solvent is evaporated, and the resulting salt is dissolved in water and acidified with a strong acid, like hydrochloric acid, to precipitate the 4-bromopyridine-2,6-dicarboxylic acid. rsc.org

The isolated dicarboxylic acid is then converted to the diacyl chloride, as described in section 2.3.1, by reacting it with thionyl chloride. rsc.org Finally, the diacyl chloride is reacted with an amine source, such as ammonia, to yield this compound. rsc.orgchemicalbook.com This linear sequence allows for the isolation and purification of intermediates, which can be advantageous for ensuring the purity of the final product.

One-Pot Reaction Sequences

While specific one-pot syntheses for this compound are not extensively detailed in the provided results, the principles of one-pot synthesis are relevant to its production. oist.jp One-pot reactions offer advantages in terms of efficiency, reduced waste, and milder reaction conditions. oist.jp A hypothetical one-pot synthesis could involve the in-situ generation of the acyl chloride from the dicarboxylic acid, followed by the immediate introduction of the amine nucleophile without isolating the intermediate diacyl chloride. Researchers at the Okinawa Institute of Science and Technology (OIST) have developed one-pot methods for synthesizing other 4-substituted pyridine-2,6-dicarboxylic acid derivatives, highlighting the potential for such streamlined approaches. oist.jp

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its precursors relies on robust purification and characterization methods to ensure the identity and purity of the compounds.

Spectroscopic Methods for Structural Elucidation

A variety of spectroscopic techniques are employed to confirm the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a primary tool for characterizing the structure of these molecules. For example, the ¹H NMR spectrum of dimethyl 4-bromopyridine-2,6-dicarboxylate in DMSO-d6 shows a singlet at 8.4 ppm corresponding to the two equivalent pyridine protons and a singlet at 3.92 ppm for the six methyl protons of the ester groups. rsc.org Similarly, the ¹H NMR of the hydrolyzed product, 4-bromopyridine-2,6-dicarboxylic acid, in DMSO-d6 displays a singlet at 8.36 ppm for the pyridine protons. rsc.org

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. In the IR spectrum of dimethyl 4-bromopyridine-2,6-dicarboxylate, characteristic peaks would be observed for the C=O stretch of the ester groups. rsc.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.

Table 2: Spectroscopic Data for Key Compounds

| Compound | Technique | Solvent | Chemical Shift (δ, ppm) / Wavenumber (cm⁻¹) |

| Dimethyl 4-bromopyridine-2,6-dicarboxylate | ¹H NMR | DMSO-d6 | 8.4 (s, 2H, py-H), 3.92 (s, 6H, -OCH₃) |

| 4-Bromopyridine-2,6-dicarboxylic acid | ¹H NMR | DMSO-d6 | 8.36 (s, 2H, py-H) |

| 4-Bromo-N2,N6-bis(2-chloroethyl)pyridine-2,6-dicarboxamide | ¹H NMR | CDCl₃ | 8.51 (s, 2H, py-H), 8.12 (br s, 2H, -NH), 3.84 (m, 4H, -CH₂N), 3.75 (t, 4H, -CH₂Cl) |

Crystallographic Analysis of Pyridine-2,6-dicarboxamide Scaffolds

The pyridine-2,6-dicarboxamide framework is a subject of significant interest in crystallographic studies due to its structural features that influence molecular conformation and crystal packing. nih.gov These scaffolds are recognized for their ability to form extensive hydrogen bonding networks and participate in various intermolecular interactions, which are critical for their applications in supramolecular chemistry and materials science. rsc.orgrsc.org

Crystallographic analyses of several pyridine-2,6-dicarboxamide derivatives reveal that the conformation of the molecule is largely determined by the orientation of the carboxamide groups relative to the central pyridine ring. mdpi.com The deviation from planarity of these carboxamide groups can be described by dihedral angles, leading to three main types of conformations: planar, semi-skew, and skew. mdpi.com For instance, in the structure of N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide monohydrate, extensive intramolecular hydrogen bonding has been observed, which plays a key role in defining its conformation. rsc.org

The packing of these molecules in the crystal lattice is governed by a combination of forces, including hydrogen bonds and π-π stacking interactions. Hirshfeld surface analysis is a tool used to visualize and quantify these intermolecular contacts within the crystal structure, providing insights into the distribution and nature of these interactions. nih.gov The ability of the pyridine-2,6-dicarboxamide scaffold to act as a chelating ligand for metal cations also influences its crystallographic properties, with numerous crystal structures of its metal complexes being reported. rsc.org

Table 2: Selected Crystallographic Data for Pyridine-2,6-dicarboxamide Derivatives

| Compound | Formula | Crystal System | Space Group | Key Features | Reference |

|---|---|---|---|---|---|

| N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide monohydrate | C₁₇H₁₃N₅O₂·H₂O | - | - | Extensive intramolecular hydrogen bonding. | rsc.org |

| N,N'-bis(pyridin-3-yl)pyridine-2,6-dicarboxamide | C₁₇H₁₃N₅O₂ | Monoclinic | P2₁/c | Semi-skew conformation. | mdpi.com |

| N,N'-bis(pyrazin-2-yl)pyridine-2,6-dicarboxamide | C₁₅H₁₁N₇O₂ | Monoclinic | P2₁/n | Planar conformation. | mdpi.com |

| N,Nˊ–bis(2-hydroxy-5-methylphenyl) pyridine-2,6-dicarboxamide | C₂₁H₁₉N₃O₄ | - | - | Characterized by single-crystal X-ray diffraction. | researchgate.net |

Coordination Chemistry of 4 Bromopyridine 2,6 Dicarboxamide Ligands

Ligand Design Principles for Pyridine-2,6-dicarboxamide Derivatives

The design of ligands based on the pyridine-2,6-dicarboxamide scaffold is guided by several key principles that influence their coordination behavior and the properties of the resulting metal complexes. researchgate.netrsc.orgmdpi.com These principles include the inherent tridentate nature of the ligand, the electronic and steric effects of substituents on the pyridine (B92270) ring, and the crucial role of the amide functionalities in both metal chelation and supramolecular assembly. researchgate.net

Tridentate Ligand Characteristics and Pincer Architectures

Pyridine-2,6-dicarboxamide derivatives are classic examples of tridentate ligands, meaning they can bind to a metal center through three donor atoms. researchgate.netnih.gov In this case, the donor atoms are the nitrogen atom of the pyridine ring and the two oxygen or nitrogen atoms of the amide groups. researchgate.netrsc.org This coordination mode results in the formation of two stable five-membered chelate rings, a structural motif that enhances the thermodynamic stability of the resulting metal complexes. researchgate.net This arrangement is often referred to as a "pincer" architecture, where the ligand securely grasps the metal ion. researchgate.net The pincer cavity generated upon metal binding is a defining feature of these scaffolds. researchgate.net

The rigidity of the pyridine backbone ensures that the donor atoms are pre-organized for coordination, minimizing the entropic penalty upon complexation. This pre-organization contributes to the high affinity of these ligands for a variety of metal ions. The planarity of the pyridine ring, combined with the rotational freedom of the amide groups, allows for some flexibility in the coordination geometry, accommodating the preferred coordination numbers and geometries of different metal centers. mdpi.com

Influence of the 4-Bromo Substituent on Coordination Properties

The introduction of a bromo substituent at the 4-position of the pyridine ring significantly modifies the electronic properties of the 4-Bromopyridine-2,6-dicarboxamide ligand. The bromine atom is an electron-withdrawing group, which decreases the electron density on the pyridine nitrogen atom. This electronic perturbation can influence the strength of the metal-ligand bond. A less basic pyridine nitrogen may lead to a weaker coordinate bond with the metal center, which in turn can affect the thermodynamic stability and kinetic lability of the complex.

While the primary role of the 4-bromo substituent is electronic, it can also have subtle steric effects, although these are generally considered less significant than those of substituents at the 3 or 5 positions. In the solid state, the presence of the bromine atom can influence the crystal packing of the free ligand and its metal complexes. However, in a study of 4-Bromo-N2,N2,N6,N6-tetraethylpyridine-2,6-dicarboxamide, it was noted that despite the presence of the bromine atom, no C—Br···π interactions were observed in the crystal packing. nih.gov

Role of Amide Functionalities in Metal Chelation and Hydrogen Bonding

The amide functionalities at the 2 and 6 positions are critical to the coordinating ability of this compound. researchgate.net The carbonyl oxygen atoms of the amide groups are excellent Lewis bases and readily coordinate to metal ions. rsc.org The nature of the substituents on the amide nitrogen atoms (e.g., hydrogen, alkyl, or aryl groups) can be varied to fine-tune the steric and electronic properties of the ligand. nih.gov

Beyond their role in metal chelation, the amide groups can participate in intricate hydrogen bonding networks. researchgate.net In the free ligand and in its metal complexes, the N-H protons of the primary or secondary amides can act as hydrogen bond donors, while the carbonyl oxygens can act as acceptors. These hydrogen bonds play a crucial role in directing the supramolecular assembly of the molecules in the solid state, influencing crystal packing and the formation of higher-order structures. researchgate.net Intramolecular hydrogen bonds between the amide N-H and the pyridine nitrogen can also occur, contributing to a pre-organized conformation of the ligand that is favorable for metal binding. researchgate.net

Complexation with Transition Metal Ions

The versatile coordination environment provided by this compound and its derivatives allows for the formation of complexes with a wide range of transition metal ions. researchgate.netmdpi.com The synthesis and characterization of these complexes have revealed a rich and varied coordination chemistry.

Synthesis of Metal Complexes (e.g., Pt, Co, Ni, Cu, Zn, Ir)

The synthesis of metal complexes with this compound ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex.

For instance, the reaction of pyridine-2,6-dicarboxamide derivatives with copper(II) acetate (B1210297) has been shown to yield tricopper(II) complexes where the deprotonated amide nitrogen atoms coordinate to the metal centers. rsc.org Similarly, complexes with other divalent metal ions such as Co(II), Ni(II), and Zn(II) have been synthesized and characterized. nih.govresearchgate.net The synthesis of palladium(II) complexes has also been reported, where the ligand can adopt different coordination modes, including acting as a bridging ligand to form dinuclear complexes. nih.gov Furthermore, the potential for these ligands to coordinate to heavier transition metals like iridium has been explored in the context of developing new catalysts. researchgate.net

Table 1: Examples of Synthesized Metal Complexes with Pyridine-2,6-dicarboxamide Derivatives

| Metal Ion | Ancillary Ligands | Resulting Complex Type | Reference |

|---|---|---|---|

| Palladium(II) | Tributylphosphine | Dinuclear | nih.gov |

| Copper(II) | Acetate | Tricopper(II) | rsc.org |

| Manganese(II) | Sulfate (B86663), Water | Mononuclear | nih.gov |

| Cadmium(II) | Water | Mononuclear | nih.gov |

| Iron(II) | None | Bis-ligand mononuclear | researchgate.net |

| Cobalt(II) | None | Bis-ligand mononuclear | researchgate.net |

| Copper(II) | Chloride, Water | Mononuclear and Dinuclear | nih.gov |

| Zinc(II) | Chloride, Water | Mononuclear and Dinuclear | nih.gov |

Thermodynamic and Kinetic Aspects of Metal-Ligand Binding

The thermodynamics of metal-ligand binding for pyridine-2,6-dicarboxamide systems are generally favorable, driven by the chelate effect. researchgate.net The formation of two five-membered rings upon complexation leads to a significant increase in the stability of the complex compared to coordination with monodentate ligands. The stability constants of these complexes can be influenced by several factors, including the nature of the metal ion, the solvent, and the specific substituents on the ligand. researchgate.net

The kinetics of complex formation and dissociation are also important considerations. The rates of these processes can be affected by the steric bulk of the substituents on the amide groups and the electronic properties of the pyridine ring. For instance, the electron-withdrawing effect of the 4-bromo substituent may influence the lability of the coordinated ligands. The study of the kinetic parameters provides insights into the reaction mechanisms and the dynamic behavior of these complexes in solution. Research has shown that the coordinating ability of Weinreb amides, a related class of compounds, can be weaker, which in turn affects the yield of certain catalytic reactions. mdpi.com

Structural Characterization of Coordination Compounds

The structural characterization of coordination compounds involving the pyridine-2,6-dicarboxamide scaffold is crucial for understanding their properties and designing new materials. X-ray crystallography is the definitive method for elucidating the solid-state structures of these complexes, revealing details about coordination geometry, bond lengths, bond angles, and intermolecular interactions.

A derivative, 4-Bromo-N2,N2,N6,N6-tetraethylpyridine-2,6-dicarboxamide, has been structurally characterized, providing insight into the conformation of such ligands. nih.gov In its crystal structure, the molecule consists of a central pyridine ring substituted with a bromine atom at the 4-position and two diethylamide groups at the 2- and 6-positions. nih.gov A key feature is that the molecule lacks twofold symmetry, despite the symmetric substitution pattern. This asymmetry is evident in the different torsion angles between the amide groups and the pyridine ring (Npy—C—C—Nam), which are 46.3(4)° and 62.7(4)°. nih.gov This deviation is attributed to the influence of intermolecular C—H···O hydrogen bonding interactions that stabilize the crystal packing. nih.gov

The pyridine-2,6-dicarboxamide framework is known to form complexes with a wide range of transition metals, including manganese(II), cadmium(II), copper(II), cobalt(II), and zinc(II). acs.orgacs.orgrsc.orgnih.gov In these complexes, the ligand typically acts as a neutral or deprotonated tridentate chelator. For example, in manganese(II) and cadmium(II) complexes with N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide, the central metal ion is in a distorted octahedral geometry. nih.gov The coordination sphere is completed by water molecules and, in the case of the manganese complex, a sulfate anion. nih.gov

The structural diversity of these compounds is significant, with the final architecture being influenced by the choice of metal salt, counter-anions, and reaction conditions. acs.org This can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, as well as one-dimensional coordination polymers. acs.orgacs.orgrsc.org For instance, the reaction of different cadmium(II) salts (with I⁻, Br⁻, Cl⁻, NO₃⁻, and ClO₄⁻ anions) with a helical pyridine-2,6-dicarboxamide-based ligand resulted in five distinct complexes, ranging from discrete dinuclear molecules to 1D and 2D coordination polymers. acs.org

Table 1: Structural Features of Selected Pyridine-2,6-dicarboxamide Coordination Compounds This table is interactive. Click on the headers to sort.

| Compound Name | Metal Ion | Key Structural Feature | Reference |

|---|---|---|---|

| 4-Bromo-N2,N2,N6,N6-tetraethylpyridine-2,6-dicarboxamide | None (Ligand only) | Asymmetric conformation with different torsion angles for the two amide groups. | nih.gov |

| [Mn(H₂L¹)(SO₄)(H₂O)₄]·2H₂O | Mn(II) | Distorted octahedral geometry with the ligand coordinating through a pyridine nitrogen. | nih.gov |

| [Cd(H₂O)₄(H₂L¹)₂]·SO₄·4H₂O | Cd(II) | Distorted octahedral geometry with two ligands coordinating through their pyridine nitrogens. | nih.gov |

| [Cd₂L₂I₄]·2DMF | Cd(II) | Dinuclear complex formed with a helical pyridine-2,6-dicarboxamide ligand. | acs.org |

| {[CdLCl₂]·MeOH·H₂O}ₙ | Cd(II) | One-dimensional coordination polymer. | acs.org |

| [Cu₃(L⁶)₂(μ₂-OAc)₂] | Cu(II) | Tricopper(II) complex with deprotonated amidic nitrogen atoms. | rsc.org |

H₂L¹ = N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide; L = Helical pyridine-2,6-dicarboxamide and salicylaldimine ligand; L⁶ = 2,6-Bis(pyrazine-2-carboxamido)pyridine

Lanthanide Coordination and Luminescence Sensitization

The unique photophysical properties of lanthanide ions (Ln³⁺), such as long-lived luminescence and sharp, line-like emission bands, make them highly attractive for applications in lighting, displays, and bio-imaging. However, their direct excitation is inefficient due to the forbidden nature of f-f transitions. This limitation can be overcome by using organic ligands, or "antennas," that absorb light efficiently and transfer the energy to the lanthanide ion, which then luminesces. The this compound scaffold is an excellent candidate for such applications.

The design of an effective sensitizing ligand is governed by several key principles. The ligand must possess a chromophore that strongly absorbs UV or visible light. The energy of the ligand's excited triplet state must be appropriately matched with the accepting energy level of the lanthanide ion to ensure efficient energy transfer and prevent back-transfer. The ligand must also form a stable complex with the lanthanide ion, shielding it from solvent molecules (like water) that can quench the luminescence.

Pyridine-2,6-dicarboxylic acid and its derivatives are well-established ligands for sensitizing lanthanide emission. surrey.ac.ukmanchester.ac.uk Modifications to the core structure, such as the introduction of a bromine atom at the 4-position, can be used to tune the ligand's photophysical properties. For instance, a study on substituted pyridine-2,6-dicarboxylic acids showed that introducing bromo-substituents at the 3- and 5-positions lowered the ligand's singlet and triplet state energies. surrey.ac.ukmanchester.ac.uk This modification led to enhanced sensitization of near-infrared (NIR) emission from Er³⁺ ions. surrey.ac.ukmanchester.ac.uk Similarly, a 4-chloro-substituted analogue demonstrated a five-fold enhancement in sensitizing Nd³⁺ emission. surrey.ac.ukmanchester.ac.uk The 4-bromo-dicarboxamide ligand is thus a promising platform, where the bromine atom can fine-tune the electronic properties of the antenna for optimal energy transfer to specific lanthanide ions. nih.gov

The process of sensitized luminescence in lanthanide complexes generally follows a well-understood mechanism:

Ligand Excitation: The organic ligand (antenna) absorbs incident light, promoting it from its ground singlet state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited ligand rapidly undergoes intersystem crossing from the S₁ state to a lower-energy, long-lived triplet state (T₁). This process is generally very efficient for ligands containing heteroatoms.

Energy Transfer (ET): Energy is transferred from the ligand's T₁ state to an excited state of the coordinated lanthanide ion. For this to be efficient, the energy of the T₁ state must be slightly higher than the accepting energy level of the Ln³⁺ ion.

Lanthanide Emission: The excited lanthanide ion relaxes to its ground state by emitting light at its characteristic wavelengths (f-f emission).

Studies on various pyridine-2,6-dicarboxylate (B1240393) and dicarboxamide complexes have elucidated these pathways. surrey.ac.ukrsc.org For example, by studying gadolinium(III) complexes, which lack accepting energy levels below the ligand's triplet state, the energy of the T₁ state can be determined from the ligand's phosphorescence spectrum. surrey.ac.ukmanchester.ac.uk This information is critical for matching the ligand with the appropriate lanthanide ion (e.g., Eu³⁺, Tb³⁺, Nd³⁺, Yb³⁺) to maximize luminescence efficiency. For example, the triplet state energy for pyridine-2,6-dicarboxylic acid complexes is estimated at 2.6 eV, while for a 3,5-dibromo-substituted analogue, it is lowered to 2.3 eV. surrey.ac.ukmanchester.ac.uk In some systems, alternative energy transfer pathways can be involved, and the ligand conformation can play a role in the sensitization process. rsc.org

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs)

The programmed assembly of molecular components into larger, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The pyridine-2,6-dicarboxamide scaffold is an excellent building block for creating complex supramolecular assemblies and extended crystalline networks like Metal-Organic Frameworks (MOFs). acs.orgd-nb.inforesearchgate.net

The self-assembly of systems based on this compound and its analogues is driven by a combination of strong, directional coordination bonds and weaker, non-covalent interactions. The primary interaction is the chelation of a metal ion by the tridentate N,O,O-donor set of the ligand. researchgate.netmdpi.com The specific geometry of the resulting complex is further influenced by the coordination preferences of the metal ion and the presence of counter-anions. acs.org

Beyond metal coordination, hydrogen bonding plays a critical role in directing the assembly of these molecules into higher-order structures. nih.gov The amide N-H groups are effective hydrogen bond donors, while the amide carbonyl oxygens and the pyridine nitrogen can act as acceptors. These interactions can link individual complex units into one-, two-, or three-dimensional networks. acs.orgacs.org In some cases, π-π stacking interactions between the aromatic pyridine rings can also contribute to the stability of the final supramolecular architecture. nih.gov The interplay of these varied interactions can lead to the formation of complex structures, including helical coordination polymers, through processes of chiral self-recognition and self-assembly. acs.orgacs.org

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) connected by organic molecules (linkers) to form extended, often porous, networks. cd-bioparticles.netcd-bioparticles.net The use of pyridine-2,6-dicarboxamide derivatives as linkers is a promising strategy for creating functional MOFs. acs.orgd-nb.info While the dicarboxamide itself can be used, the corresponding pyridine-2,6-dicarboxylic acid is more commonly employed as a linker in MOF synthesis due to the strong and well-defined coordination of carboxylate groups. rsc.orgresearchgate.net The principles, however, are directly transferable.

The design of MOFs relies on the geometric information encoded in both the metal node and the organic linker. researchgate.net Pyridine-2,6-dicarboxylate, for example, can bridge multiple metal centers, leading to the formation of 1D, 2D, or 3D frameworks depending on the reaction conditions and the use of auxiliary spacer ligands. rsc.orgresearchgate.net The bromine atom in a 4-bromo-substituted linker can serve two purposes: it electronically modifies the linker, which can influence properties like gas adsorption or catalysis, and it provides a handle for post-synthetic modification, where the bromo group can be replaced to install other functional groups within the MOF pores.

The synthesis of these MOFs is typically achieved under solvothermal conditions, where the components are heated in a solvent. d-nb.inforsc.org This method has been used to produce a variety of MOFs with different topologies, such as sql (square lattice) and pcu (primitive cubic) nets, by combining pyridine-based linkers with metal ions like Zn(II) and Mn(II). d-nb.info The resulting materials have potential applications in gas storage, separation, and catalysis. researchgate.netcd-bioparticles.net

Derivatization Strategies and Functional Group Transformations

Modification of the 4-Bromo Position

The bromine substituent on the pyridine (B92270) ring is a versatile functional group that can be replaced through various chemical reactions, enabling significant structural diversification.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). The nitrogen heteroatom withdraws electron density from the ring, creating partial positive charges on the carbons at the 2, 4, and 6-positions. researchgate.netquimicaorganica.org This electronic feature makes these positions susceptible to attack by nucleophiles, allowing for the displacement of a leaving group, such as a bromide ion. researchgate.netquimicaorganica.org

The general mechanism involves the addition of a nucleophile to the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance. researchgate.net Subsequent elimination of the bromide leaving group restores the aromaticity of the ring, resulting in the substituted product. The reactivity of halopyridines in SNAr reactions is a well-established principle, allowing for the introduction of a wide range of functional groups. nih.govresearchgate.net Lewis acids can also be employed to activate the pyridine ring further towards nucleophilic attack. researchgate.net

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming new carbon-carbon bonds, and the Suzuki-Miyaura reaction is a prominent example. wikipedia.orgnih.gov This reaction is widely used to couple organohalides with organoboron compounds to synthesize complex molecules like biaryls. nih.govnih.gov For derivatives of 4-Bromopyridine-2,6-dicarboxamide, the bromine atom at the 4-position serves as an excellent electrophilic partner for Suzuki coupling. beilstein-journals.org

The reaction typically involves an organoboron species, such as an aryl or heteroaryl boronic acid, a palladium catalyst, and a base. wikipedia.org The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.comsigmaaldrich.comrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions

| Component | Example Reagents | Role in Reaction | Source(s) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos-Pd-G2 | Facilitates the oxidative addition and reductive elimination steps. | nih.govmdpi.comrsc.org |

| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, KOAc | Activates the organoboron species for transmetalation. | nih.govmdpi.comrsc.org |

| Solvent | 1,4-Dioxane, Toluene, THF, Methanol (B129727) (often with water) | Solubilizes reactants and influences reaction kinetics. | wikipedia.orgnih.govmdpi.com |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids, Tetrahydroxydiboron | Provides the new carbon-based fragment to be installed. | nih.govnih.govmdpi.com |

Functionalization of Amide Nitrogen Atoms

The two amide nitrogen atoms of the pyridine-2,6-dicarboxamide core are key points for derivatization, allowing for the attachment of various side chains and the construction of larger, more complex molecular architectures.

The most direct method for functionalizing the amide nitrogens is through condensation reactions. Typically, pyridine-2,6-dicarbonyl dichloride, the activated form of the corresponding dicarboxylic acid, is reacted with a primary amine. mdpi.comnih.govrsc.org This reaction forms the amide bonds and attaches the R-group from the amine (R-NH₂) to the nitrogen atoms. A wide variety of amines can be used, including those bearing alkyl, aryl, and heterocyclic moieties, leading to a diverse library of N-substituted dicarboxamides. nih.govrsc.org While direct alkylation of pre-formed amides can be challenging and may lead to mixtures of N- and O-alkylated products in related systems, the condensation approach is a robust and high-yielding strategy. sciforum.net

Table 2: Examples of N-Functionalization via Condensation

| Amine Reactant | Resulting N-Substituent | Application/Study | Source(s) |

| Aminoquinolines / Isoquinolines | (Iso)quinolinyl groups | Synthesis of G-quadruplex stabilizers. | nih.gov |

| Amino acid methyl esters | Alanine (B10760859) and Tyrosine moieties | Creation of copper complexes with SOD activity. | acs.org |

| 2-Aminopyridine | Pyridyl groups | Synthesis of new copper ligands. | rsc.org |

| 4-Aminopyridine | Pyridyl groups | Construction of coordination compounds with Mn(II) and Cd(II). | iucr.org |

By selecting amines with specific functional groups for the condensation reaction, it is possible to build extended molecular architectures. This strategy is fundamental to the design of complex ligands and functional materials. rsc.orgnih.gov For instance, reacting pyridine-2,6-dicarbonyl dichloride with amino acids like alanine or tyrosine results in ligands that combine the rigid pyridine-dicarboxamide core with flexible, chiral, and functional side chains from the amino acids. acs.org Similarly, using heterocyclic amines such as aminopyridines or aminopyrazines attaches additional potential metal-coordinating sites to the periphery of the molecule, significantly altering its properties and potential applications. rsc.org This approach allows for the rational design of molecules with tailored shapes and functionalities. acs.org

Design of Multidentate Ligands Incorporating the Pyridine-2,6-dicarboxamide Core

The pyridine-2,6-dicarboxamide framework is a privileged scaffold in coordination chemistry due to its intrinsic ability to act as a tridentate ligand. rsc.orgnih.gov The central pyridine nitrogen and the two adjacent amide groups (often after deprotonation of the N-H protons) can form a stable, pincer-like coordination pocket for a variety of metal ions, including Cu(II), Zn(II), Fe(II/III), and Pd(II). mdpi.comnih.govconsensus.app

The versatility of this core is greatly enhanced by the derivatization strategies discussed previously. By introducing additional coordinating groups through N-functionalization (Section 4.2), the denticity of the ligand can be increased from three to five or more. For example, attaching pyridyl groups to the amide nitrogens creates pentadentate ligands capable of forming highly stable complexes. rsc.org The conjugation with amino acids introduces carboxylate or phenol (B47542) groups that can also participate in metal binding. acs.org These multidentate ligands can be used to construct a variety of coordination compounds, from simple mononuclear complexes to more elaborate one-dimensional coordination polymers. acs.orgresearchgate.netnih.gov The specific coordination geometry and resulting properties of the metal complex are dictated by the nature of the metal ion and the specific design of the ligand. iucr.orgacs.org

Table 3: Examples of Metal Complexes with Pyridine-2,6-dicarboxamide-Based Ligands

| Ligand Type | Metal Ion(s) | Resulting Structure/Complex Type | Source(s) |

| N,N'-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide | Mn(II), Cd(II) | Mononuclear octahedral complexes. | iucr.org |

| N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide | Cu(II) | Trinuclear and tetranuclear copper complexes. | rsc.org |

| Ligands with helical side chains | Zn(II), Hg(II), Ag(I), Cd(II), Co(II) | One-dimensional coordination polymers. | acs.org |

| Ligands conjugated with Alanine or Tyrosine | Cu(II) | Mononuclear square-pyramidal complexes. | acs.org |

Development of Pyridine-2,6-dicarboxamide-Based Scaffolds with Tunable Properties

The pyridine-2,6-dicarboxamide framework is a highly versatile platform for the design of functional molecules with properties that can be finely tuned through chemical modification. rsc.org The ability to introduce a wide range of substituents at the 4-position of the pyridine ring, as well as on the amide groups, allows for precise control over the electronic, steric, and photophysical properties of the scaffold.

A significant strategy for tuning the properties of these scaffolds involves the synthesis of various 4-substituted-pyridine-2,6-dicarboxylic acid derivatives. A one-pot synthesis from pyruvates and aldehydes has been developed, providing an efficient route to a diverse library of these compounds. researchgate.net This method allows for the introduction of a wide array of functional groups at the 4-position, thereby modulating the ligand's coordination properties and the characteristics of its metal complexes.

Furthermore, the modification of the amide groups, as seen in the synthesis of 4-Bromo-N²,N²,N⁶,N⁶-tetraethylpyridine-2,6-dicarboxamide, can influence the molecule's solubility and its ability to act as a sensitizer (B1316253) for lanthanide ion luminescence. nih.gov The steric bulk and electronic nature of the amide substituents can also impact the geometry and stability of the resulting metal complexes.

The incorporation of these tunable scaffolds into larger systems, such as conjugated polymers, has led to the development of novel materials for applications like ion sensing. rsc.org For example, polymers containing 2,6-substituted pyridine derivatives have been shown to exhibit high selectivity for certain metal ions, a property that is directly attributable to the specific design of the pyridine-based monomer unit. rsc.org The versatility of the pyridine-2,6-dicarboxamide scaffold, therefore, makes it a cornerstone in the development of advanced materials with tailored functions. mdpi.comresearchgate.netnih.gov

| Modification Site | Synthetic Approach | Tunable Property | Application |

| 4-position of pyridine ring | One-pot synthesis from pyruvates and aldehydes | Electronic properties, coordination geometry | Catalysis, ion sensing researchgate.net |

| Amide groups | Condensation with various amines | Solubility, luminescence sensitization, steric hindrance | Lanthanide chemistry, complex stability nih.gov |

| Integration into polymers | Polymerization of functionalized monomers | Photophysical properties, ion selectivity | Chemical sensors rsc.org |

Advanced Applications in Chemical Sciences

Catalysis and Biocatalysis Mimicry

The pyridine-2,6-dicarboxamide scaffold is a well-recognized platform for the development of ligands that can mimic the active sites of metalloenzymes and catalyze a range of organic transformations. The introduction of a bromine atom at the 4-position of this scaffold, creating 4-Bromopyridine-2,6-dicarboxamide, provides a strategic point for further functionalization, while also modulating the electronic environment of the metal center in its complexes.

Synthetic Modeling of Metalloenzyme Active Sites

The tridentate coordination motif of pyridine-2,6-dicarboxamide-based ligands is central to their use in modeling the active sites of various metalloenzymes. While direct studies on this compound in this context are limited, the broader class of these ligands has been instrumental in mimicking enzymes such as nitrile hydratase and non-heme iron oxidases. The geometry enforced by the ligand framework replicates the coordination environment found in these enzymes, allowing for the study of their mechanisms and the development of synthetic analogues with similar reactivity. The bromo-substituent in this compound can be leveraged to fine-tune the electronic properties of the metal center, which is a critical factor in the catalytic cycle of these enzymes.

Catalytic Organic Transformations Mediated by Pyridine-2,6-dicarboxamide Complexes

Metal complexes incorporating the pyridine-2,6-dicarboxamide framework have demonstrated utility in a variety of catalytic organic transformations. The stable coordination environment provided by the ligand enhances the catalytic activity and selectivity of the metal center. Although specific examples focusing solely on this compound are not extensively documented, the potential for its metal complexes to act as catalysts is inferred from the reactivity of related compounds. The bromine atom can serve as a handle for anchoring the catalytic complex to a solid support, facilitating catalyst recovery and reuse, a key aspect of sustainable chemical synthesis.

Sensing and Recognition Systems

The ability of the pyridine-2,6-dicarboxamide structure to form stable and specific interactions with various analytes has led to its exploration in the development of chemosensors and biosensors. The bromine atom in this compound offers a site for modification to enhance selectivity and signaling mechanisms.

Chemo- and Biosensors for Analytes

Derivatives of pyridine-2,6-dicarboxamide have been successfully employed as receptors for a range of analytes, including cations, anions, neutral molecules, and saccharides. The pre-organized binding cavity created by the ligand framework allows for selective recognition. While direct applications of the unsubstituted this compound as a sensor are not widely reported, its N,N'-substituted derivatives have been incorporated into more complex sensor designs. The bromo-functionality can be used to attach reporter groups or to integrate the molecule into larger sensing arrays.

Fluorescence-Based Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive technique for the detection of analytes. The pyridine-2,6-dicarboxamide scaffold can be functionalized with fluorophores to create fluorescent sensors. The binding of an analyte to the receptor part of the sensor can induce a change in the fluorescence signal, such as quenching or enhancement. While the intrinsic fluorescence of this compound itself may be limited, its derivatives are key components in luminescent systems. For instance, N,N'-tetraethyl-substituted this compound has been used to synthesize lanthanide complexes that exhibit metal-centered luminescence, which can be modulated by external stimuli, forming the basis for luminescent probes.

Biomedical and Pharmaceutical Applications

The unique structural and coordination properties of this compound and its derivatives have made them attractive targets in medicinal chemistry and for the development of therapeutic and diagnostic agents.

Research has shown that N,N'-substituted derivatives of this compound serve as important intermediates in the synthesis of complex molecules with potential biomedical applications. For example, it has been used as a building block for the creation of macrocyclic polyoxazoles that exhibit selectivity for G-quadruplex DNA structures. scispace.com G-quadruplexes are implicated in cancer and other diseases, making molecules that can selectively bind to them potential therapeutic agents.

Furthermore, lanthanide complexes derived from N,N',N',N'-tetraethyl-4-bromopyridine-2,6-dicarboxamide have been investigated for their ability to generate singlet oxygen upon photoexcitation. proquest.com This property is the cornerstone of photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The luminescent nature of these lanthanide complexes also opens up possibilities for their use as probes in biomedical imaging. proquest.com

While the direct therapeutic application of this compound is not yet established, its role as a versatile scaffold for the construction of biologically active molecules is clear. The bromine atom provides a convenient point for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening.

Advanced Materials Development

Beyond its biomedical applications, the pyridine-2,6-dicarboxamide scaffold serves as a building block for sophisticated functional materials, leveraging its coordination and structural properties.

The pyridine-2,6-dicarboxamide framework is an effective ligand for sensitizing the luminescence of lanthanide ions, which are known for their sharp, line-like emission spectra and long luminescence lifetimes. researchgate.netrsc.org This makes them highly suitable for applications in electroluminescent devices, displays, and sensors.

Complexes of europium(III) with pyridine-2,6-dicarboxamide and 1,2,4-triazole-3-carboxylic acid ligands have been synthesized and shown to be highly luminescent and thermally stable. researchgate.net Similarly, lanthanide complexes with a pyridine-bis(carboxamide)-bithiophene sensitizer (B1316253) ligand display emission in the near-infrared (NIR) region. rsc.org The efficiency of this emission and the generation of singlet oxygen were found to be dependent on the excitation wavelength, suggesting complex energy transfer pathways. rsc.org The related pyridine-2,6-dicarboxylate (B1240393) ligand has also been extensively used to create luminescent terbium(III) complexes for applications such as ATP monitoring. nih.gov

Table 3: Photophysical Properties of a Luminescent Europium(III) Complex

| Complex | Quantum Efficiency (Φ_Eu) | Lifetime (τ in ms) |

| [Eu(pdcam)₂(trzc)]Cl₃ | 48.83% | 1.31 |

| Data sourced from a study on luminescent lanthanide complexes. researchgate.net |

The rigid and well-defined conformational properties of the pyridine-2,6-dicarboxamide unit make it an excellent component for the construction of molecular switches. These are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light.

Researchers have successfully synthesized a photo-responsive heterofoldamer by incorporating an ortho-azobenzene unit with a 2,6-pyridyldicarboxamide scaffold. rsc.org This molecule adopts a stable helical conformation. Upon irradiation with light, it undergoes a reversible conformational change to a less ordered state. rsc.org The process is highly robust, showing minimal loss in switching efficiency even after multiple cycles of light and thermal treatments. rsc.org This controlled, reversible switching at the molecular level is a key principle for the development of molecular-scale devices, responsive materials, and smart systems.

Computational and Mechanistic Studies

Theoretical Calculations on Electronic Structure and Reactivity

Theoretical calculations are fundamental to understanding the distribution of electrons within a molecule and predicting its behavior in chemical reactions. For substituted pyridines, these methods can quantify the effects of various functional groups on the aromatic ring.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mostwiedzy.pl It is employed to optimize molecular geometries, calculate energies, and determine various electronic properties. nih.gov For molecules related to 4-bromopyridine-2,6-dicarboxamide, DFT calculations are typically performed using specific combinations of functionals and basis sets to achieve a balance between accuracy and computational cost. mostwiedzy.plnih.gov

Table 1: Typical Parameters for DFT Calculations on Substituted Pyridines

| Parameter | Common Selection(s) | Purpose |

|---|---|---|

| Functional | B3LYP | Approximates the exchange-correlation energy, a key component of the total electronic energy. mostwiedzy.pl |

| Basis Set | 6-31+G*, 6-311++g(d,p), aug-cc-pVTZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets generally provide higher accuracy. mostwiedzy.plnih.gov |

| Calculation Type | Geometry Optimization | Finds the lowest energy (most stable) three-dimensional arrangement of atoms. nih.gov |

| Calculation Type | Frequency Analysis | Verifies that the optimized structure is a true energy minimum (no imaginary frequencies). nih.gov |

Molecular orbital (MO) analysis, particularly of the frontier molecular orbitals, is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.govbiomedres.us A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small HOMO-LUMO gap indicates higher reactivity. nih.govbiomedres.us

For this compound, the presence of three electron-withdrawing groups (one bromine atom and two carboxamide groups) is expected to significantly lower the energies of both the HOMO and the LUMO compared to unsubstituted pyridine (B92270). The strong inductive and resonance effects of these substituents pull electron density away from the aromatic ring, making it less electron-rich. This stabilization would lead to a lower HOMO energy, making the compound a weaker electron donor. Simultaneously, the LUMO energy would also be lowered, making the molecule a better electron acceptor. The precise effect on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals.

Table 2: Conceptual Effects of Substituents on Frontier Orbitals of the Pyridine Ring

| Compound | Substituent Effects | Expected HOMO Energy | Expected LUMO Energy | Expected HOMO-LUMO Gap | Predicted Reactivity |

|---|---|---|---|---|---|

| Pyridine | (Reference) | Baseline | Baseline | Baseline | Moderately Reactive |

| This compound | -Br (electron-withdrawing) -CONH₂ (x2) (electron-withdrawing) | Significantly Lowered | Significantly Lowered | Altered (likely small) | High (as an electrophile) |

Reaction Mechanism Elucidation

Understanding the likely reaction mechanisms for this compound is key to predicting its chemical behavior and designing synthetic pathways. The highly substituted and electron-deficient nature of the pyridine ring dictates the feasibility of different reaction types.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems like benzene. The mechanism involves an initial attack by the aromatic ring's π-electrons on a strong electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This step is typically the rate-determining step because it temporarily disrupts the ring's aromaticity. masterorganicchemistry.comlibretexts.org In a subsequent fast step, a base removes a proton from the carbon bearing the new substituent, restoring the stable aromatic system. masterorganicchemistry.com

However, pyridine and its derivatives are generally much less reactive towards electrophiles than benzene. libretexts.orgopenstax.org The nitrogen atom in the pyridine ring is electronegative, making the ring electron-deficient. This deactivation is further intensified in this compound by the presence of three potent electron-withdrawing groups: the bromine atom at the 4-position and the two carboxamide groups at the 2- and 6-positions. These groups pull electron density away from the ring, making it extremely unreactive toward attack by electrophiles. Therefore, electrophilic aromatic substitution on this compound would be exceptionally difficult and would likely require extremely harsh reaction conditions, if it proceeds at all.

Given the electron-deficient character of the this compound ring, nucleophilic aromatic substitution (SNAr) is a much more plausible reaction pathway. The SNAr mechanism is favored in aromatic rings that contain a good leaving group and are substituted with strong electron-withdrawing groups.

In this molecule, the bromine atom at the 4-position is a suitable leaving group. The electron-withdrawing carboxamide groups at the ortho- and para- (relative to the nitrogen) positions help to stabilize the negative charge that develops in the intermediate of the SNAr reaction (the Meisenheimer complex). A nucleophile (Nu⁻) would attack the carbon atom attached to the bromine, forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate can be delocalized onto the electronegative oxygen atoms of the carboxamide groups and the ring nitrogen, providing significant stabilization. In the final step, the leaving group (Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. This pathway is a common strategy for functionalizing electron-poor halo-pyridines. researchgate.net

Transition state analysis is a computational tool used to map the energy profile of a chemical reaction, from reactants to products. mostwiedzy.pl By calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can determine the activation energy (Ea) of a reaction. A high activation energy corresponds to a slow reaction, while a low activation energy indicates a faster reaction.

For this compound, transition state calculations could be used to quantitatively compare the feasibility of electrophilic versus nucleophilic substitution.

For EAS: A calculation would model the approach of an electrophile and the formation of the high-energy arenium ion transition state. The resulting activation energy would be expected to be very high, confirming the unlikelihood of this pathway.

For SNAr: A similar calculation would model the attack of a nucleophile and the formation of the Meisenheimer intermediate transition state. The activation energy for this process is expected to be significantly lower than for EAS, providing theoretical support for SNAr being the dominant reaction mechanism. Studies on related halopyridines have used DFT to determine potential energy curves for the dissociation of the carbon-halogen bond, which is a key step in many substitution reactions. mostwiedzy.pl

Ligand Formation Mechanisms in Coordination Chemistry

The pyridine-2,6-dicarboxamide scaffold is a well-established chelating agent for a variety of metal ions, including lanthanides and transition metals. fiu.edu The nitrogen atom of the pyridine ring and the two amide oxygen atoms form a convergent set of donor sites, leading to the formation of stable metal complexes. The 4-bromo substituent on the pyridine ring can influence the electronic properties of the ligand and, consequently, the thermodynamics and kinetics of complex formation.

The mechanism of ligand formation typically involves the stepwise coordination of the donor atoms to the metal center. In solution, the process is often initiated by the coordination of the pyridine nitrogen, which is generally the most basic and accessible donor site. This initial coordination pre-organizes the ligand for the subsequent chelation by the amide oxygen atoms. The rate of complex formation can be influenced by several factors, including the nature of the metal ion, the solvent, and the electronic effects of the substituent on the pyridine ring. The electron-withdrawing nature of the bromine atom in this compound is expected to decrease the basicity of the pyridine nitrogen, which could affect the initial binding step.

Studies on related pyridine dicarboxamide ligands have shown that they can form complexes with various stoichiometries, with the 1:1 ligand-to-metal ratio being common. fiu.edu The formation of these complexes is often a thermodynamically favorable process, driven by the chelate effect. The mechanism can be studied using techniques such as stopped-flow kinetics and computational modeling to elucidate the elementary steps and the structure of the transition states. For lanthanide complexes, the coordination process can be particularly complex, involving the displacement of solvent molecules from the highly coordinated metal ion. nih.gov

Tautomerism and Isomerization Studies

The structure of this compound is not static, and the molecule can exist in different tautomeric and isomeric forms. Understanding the relative stabilities and the barriers to interconversion of these forms is crucial for predicting the compound's behavior in different environments.

Pyridone-Hydroxypyridine Tautomerism

While this compound itself does not exhibit pyridone-hydroxypyridine tautomerism directly at the 2,6-dicarboxamide positions, the conceptual framework is critical when considering potential reactions or modifications of the pyridine ring. In related 2-hydroxypyridine (B17775) systems, a tautomeric equilibrium exists between the pyridone and hydroxypyridine forms. researchgate.net

Computational studies on unsubstituted 2-hydroxypyridine have shown that the pyridone tautomer is generally more stable, particularly in polar solvents and the solid state. This preference is attributed to a combination of factors, including greater resonance stabilization and favorable intermolecular interactions, such as hydrogen bonding in the dimeric form. researchgate.net The energy difference between the tautomers is often small and can be influenced by substituents and the surrounding medium.

For a hypothetical 2-hydroxy-4-bromopyridine-6-carboxamide, the equilibrium would be influenced by the electronic effects of both the bromo and carboxamide groups. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the relative energies of such tautomers.

Table 1: Calculated Relative Energies of Pyridone and Hydroxypyridine Tautomers for a Model System (unsubstituted 2-hydroxypyridine).

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| 2-Pyridone | 0.0 | -2.0 to -4.0 |

| 2-Hydroxypyridine | 0.7 to 2.2 | 0.0 |

Note: Data is based on computational studies of unsubstituted 2-hydroxypyridine and serves as a model for understanding the principles of this tautomerism.

Amide Bond Isomerization (e.g., cis/trans)

The amide bonds in this compound can exist in either a cis or trans conformation, referring to the relative orientation of the pyridine ring and the substituent on the amide nitrogen. The rotation around the C-N amide bond is restricted due to its partial double bond character, leading to the existence of distinct rotational isomers (rotamers).

The relative stability of the cis and trans isomers is influenced by steric and electronic factors. In many pyridine-2,6-dicarboxamides, a cis conformation of the exocyclic amide bonds is preferred, where the substituents on the amide nitrogens are on the same side as the pyridine nitrogen. This arrangement can be stabilized by intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen.

The energy barrier to rotation around the amide bond can be determined experimentally using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computationally through methods like DFT. Studies on related picolinamides have shown that the rotational barriers can be substantial, on the order of 10-20 kcal/mol. nih.govresearchgate.net The presence of the 4-bromo substituent is expected to have a modest electronic influence on the rotational barrier.

Table 2: Representative Rotational Energy Barriers for Amide Bond Isomerization in Picolinamide (B142947) Derivatives.

| Compound | Rotational Barrier (ΔG‡, kcal/mol) | Method |

| Picolinamide | ~15 | Dynamic NMR |

| N-Methylpicolinamide | 16-18 | Dynamic NMR |

Note: This data is for related picolinamide systems and provides an estimate of the expected range for the rotational barriers in this compound.

Future Research Directions and Outlook

Development of Novel 4-Bromopyridine-2,6-dicarboxamide Derivatives with Enhanced Functionality

The core structure of this compound offers a scaffold for the synthesis of a diverse library of derivatives with tailored properties. oist.jp The presence of the bromine atom is particularly advantageous, serving as a key site for cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide array of substituents. This allows for the fine-tuning of the molecule's electronic and steric properties.

Future research will likely focus on synthesizing derivatives with enhanced functionalities. For instance, the introduction of fluorophores could lead to new chemosensors with improved sensitivity and selectivity. researchgate.netresearchgate.net Furthermore, modifying the amide groups can influence the compound's solubility and binding capabilities, which is crucial for applications in medicinal chemistry and materials science. nih.gov Researchers are actively exploring one-pot synthesis methods and reactions under mild conditions to improve efficiency and atom economy in the production of these novel derivatives. oist.jp

Exploration of New Catalytic and Sensing Applications

The pyridine-2,6-dicarboxamide framework is known for its ability to form stable complexes with various metal ions, making it a promising ligand in catalysis. rsc.org The electronic properties of the pyridine (B92270) ring, modified by the bromine atom, can influence the catalytic activity and selectivity of these metal complexes. Future investigations will likely explore the use of this compound-based catalysts in a wider range of organic transformations, including carbon-carbon bond formation and oxidation reactions. pipzine-chem.com